molecular formula C19H11Cl2N5O2 B12001453 3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide

3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide

Cat. No.: B12001453
M. Wt: 412.2 g/mol
InChI Key: YQMPCZJWUVKKTB-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) for a few hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an appropriate solvent like ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to DNA grooves, which can lead to DNA cleavage and inhibition of DNA replication . This property makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide stands out due to its unique structure, which includes a cyanopyrimido[1,2-a]benzimidazole moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H11Cl2N5O2

Molecular Weight

412.2 g/mol

IUPAC Name

3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C19H11Cl2N5O2/c1-28-16-12(6-11(20)7-13(16)21)18(27)24-17-10(8-22)9-26-15-5-3-2-4-14(15)23-19(26)25-17/h2-7,9H,1H3,(H,23,24,25,27)

InChI Key

YQMPCZJWUVKKTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Origin of Product

United States

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